(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Derivatives :
- The synthesis of tris- and monoprotected derivatives of 1-amino-3-azabicyclo[3.1.0]hexane has been achieved through intramolecular reductive cyclopropanation, yielding compounds with potential for further chemical modification and study in various fields, including medicinal chemistry and materials science (Gensini et al., 2002).
Chiral Bicyclic Azetidine Derivatives :
- Research into the synthesis of chiral bicyclic azetidine derivatives has led to the development of novel compounds with potential applications in asymmetric synthesis and drug discovery. These derivatives showcase the structural versatility and potential of the azabicyclo[3.1.0]hexane framework for generating bioactive molecules with defined stereochemistry (Barrett et al., 2002).
Biological Applications
Neuropathic Pain Treatment :
- Compounds derived from 3N-substituted-azabicyclo[3.1.0]hexane have been identified as inhibitors of T-type calcium channels, showing promise in the treatment of neuropathic pain. This application demonstrates the potential of azabicyclo[3.1.0]hexane derivatives in the development of novel therapeutics for managing pain (Kim & Nam, 2016).
Chemical and Material Science Applications
Stereoselective Synthesis :
- Advances in the stereoselective synthesis of 1-iodo- or 1-phenylselenenyl-2-aryl-3-azabicyclo[3.1.0]hexane demonstrate the compound's utility in generating structurally complex and stereochemically defined molecules. These methodologies can be applied in the synthesis of natural products and in the development of materials with novel properties (Fu & Huang, 2008).
Antimalarial and Anticancer Activities
Antimalarial Activities :
- Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities, highlighting the potential of azabicyclo[3.1.0]hexane derivatives in the development of new antimalarial agents (Ningsanont et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
(1S,5R)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)12-10-7-13(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+,12? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYNUKYVXIQGQH-FOSCPWQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2[N+](=O)[O-])CN1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2[N+](=O)[O-])CN1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436907 |
Source
|
Record name | (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151860-16-1 |
Source
|
Record name | (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.